molecular formula C27H28N2O2S2 B2880410 (E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile CAS No. 866348-28-9

(E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2880410
CAS RN: 866348-28-9
M. Wt: 476.65
InChI Key: GJWALYINMJEPBL-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C27H28N2O2S2 and its molecular weight is 476.65. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((2,4-dimethylbenzyl)thio)-3-((2-ethyl-6-methylphenyl)amino)-2-(phenylsulfonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Limiting Applications

One study focuses on the design, synthesis, and characterization of thiophene dyes, including compounds with structures similar to the one , for optoelectronic devices. These compounds are evaluated for their potential to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications, demonstrating significant optical limiting performance under laser excitation. This suggests potential applications in photonic or optoelectronic devices for safety and communication technologies (Anandan et al., 2018).

Heterocyclic Compound Synthesis

Another area of application involves the synthesis of pyrimidine-4(3H)-ones from precursors containing similar functional groups, showcasing the utility of these structures in creating bioactive heterocyclic compounds. This process highlights the compound's role in facilitating the synthesis of potentially therapeutic agents (Sokolenko et al., 2017).

Polymer Modifications for Enhanced Properties

Research on high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) prepared by mixed solvent polymerization demonstrates the importance of modifying acrylonitrile polymers to improve their pre-oxidation performance and molecular weight. Such modifications can lead to better materials for carbon fiber precursors, indicating potential applications in material science and engineering (Liu et al., 2019).

Grafting for Enzyme Immobilization

Grafting of acrylonitrile copolymer membranes with hydrophilic monomers for immobilization of glucose oxidase is another application. This involves modifying poly(acrylonitrile-methylmethacrylate-sodium vinylsulphonate) membranes to enhance their hydrophilicity and charge density, facilitating the immobilization of enzymes for biosensor applications. Such modifications can significantly impact the development of medical and biochemical sensors (Godjevargova & Dimov, 1995).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2,4-dimethylphenyl)methylsulfanyl]-3-(2-ethyl-6-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S2/c1-5-22-11-9-10-20(3)26(22)29-27(32-18-23-15-14-19(2)16-21(23)4)25(17-28)33(30,31)24-12-7-6-8-13-24/h6-16,29H,5,18H2,1-4H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWALYINMJEPBL-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzenesulfonyl)-3-[(2,4-dimethylphenyl)methylsulfanyl]-3-(2-ethyl-6-methylanilino)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.